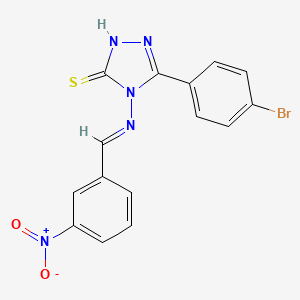![molecular formula C20H32N2O2 B12044133 Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate](/img/structure/B12044133.png)
Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle [2-(1-benzylpipéridin-4-YL)propyle] est un composé chimique de formule moléculaire C19H30N2O2. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pipéridine et un groupe benzyle, ce qui en fait un intermédiaire précieux en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate de tert-butyle [2-(1-benzylpipéridin-4-YL)propyle] implique généralement la réaction du carbamate de tert-butyle avec la 1-benzyl-4-pipéridone. La réaction est réalisée en présence d'une base, telle que l'hydrure de sodium, et d'un solvant, tel que le tétrahydrofurane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle
Dans un contexte industriel, la production du carbamate de tert-butyle [2-(1-benzylpipéridin-4-YL)propyle] peut impliquer des réactions par lots à grande échelle. Le processus comprend l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de tert-butyle [2-(1-benzylpipéridin-4-YL)propyle] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe tert-butyle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le tétrahydrofurane.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'amines ou d'alcools correspondants.
Substitution : Formation de divers carbamates substitués.
Applications De Recherche Scientifique
Le carbamate de tert-butyle [2-(1-benzylpipéridin-4-YL)propyle] a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle [2-(1-benzylpipéridin-4-YL)propyle] implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, modulant leur activité et entraînant divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou l'altération de la signalisation des récepteurs .
Mécanisme D'action
The mechanism of action of tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Composés similaires
- Carbamate de tert-butyle pipéridin-4-yle
- Carbamate de tert-butyle (1-benzylpipéridin-4-yle)méthyle
- Carbamate de tert-butyle 2-(1-benzylpipéridin-4-yle)éthyle
Unicité
Le carbamate de tert-butyle [2-(1-benzylpipéridin-4-YL)propyle] est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un cycle pipéridine et d'un groupe benzyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C20H32N2O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1-benzylpiperidin-4-yl)propyl]carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-16(14-21-19(23)24-20(2,3)4)18-10-12-22(13-11-18)15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,21,23) |
Clé InChI |
OSQNLGZAVMYNII-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)C1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)

![2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12044066.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)


![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12044117.png)
![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)

![2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12044143.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12044145.png)
![disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12044150.png)
